molecular formula C17H17NO3 B2559673 methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 915906-92-2

methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2559673
CAS No.: 915906-92-2
M. Wt: 283.327
InChI Key: CWSKUUHBXXKFDK-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound featuring a benzoxazine core with a benzyl substituent at the nitrogen atom (position 4) and a methyl ester group at position 2.

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For example, benzyl-substituted derivatives are prepared by reacting 2-aminophenol derivatives with ethyl 2,3-dibromopropanoate or similar reagents in the presence of a base like K₂CO₃ . Modifications at position 6 (e.g., chloro, bromo, or methyl groups) are achieved using halogenated or alkylated precursors .

Properties

IUPAC Name

methyl 4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-17(19)16-12-18(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)21-16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSKUUHBXXKFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with benzyl bromide to form an intermediate, which is then cyclized with methyl chloroformate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones and substitution reactions—makes it valuable in organic synthesis.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving modulation of specific molecular targets.

Medicine

Due to its unique structural features, the compound is being explored as a potential therapeutic agent. Its interactions with enzymes and receptors can lead to various biological effects, making it a candidate for drug development aimed at treating diseases such as cancer and infections .

Industry

In industrial applications, this compound is utilized in the development of advanced materials like polymers and resins. Its stability and functional groups allow for the formulation of materials with enhanced properties suitable for various applications .

Antimicrobial Activity Study

In a study published in a peer-reviewed journal, derivatives of methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine were tested against common bacterial strains. The results indicated notable inhibition zones compared to control substances, suggesting potential for development into antimicrobial agents .

Anticancer Research

Another significant research effort focused on the anticancer properties of this compound. Cell viability assays demonstrated that specific concentrations led to reduced proliferation rates in cancer cell lines. Mechanistic studies suggested that the compound may induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The benzyl group and carboxylate ester group can enhance binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzyl group (position 4) : Enhances lipophilicity and influences electronic effects on the benzoxazine ring.
  • Methyl ester (position 2) : Provides a reactive site for further functionalization.
  • Planar benzoxazine core : Facilitates π-π interactions in biological targets.

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituents at positions 4 (nitrogen) and 6 (benzene ring) significantly impact physical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name R4 (Position 4) R6 (Position 6) Melting Point (°C) IR ν(CO) (cm⁻¹) Reference
Methyl 4-benzyl-... (target) Benzyl H Not reported Not reported
Ethyl 4-benzyl-6-chloro-... (7b) Benzyl Cl 96–98 1755
Ethyl 4-benzyl-6-bromo-... (7c) Benzyl Br 96–98 1755
Ethyl 4-benzyl-6-methyl-... (7d) Benzyl CH₃ 98–100 1741
Ethyl 4-acetyl-6-chloro-... (8b) Acetyl Cl 86–88 1743

Key Observations :

  • Halogen substituents (Cl, Br) : Increase molecular weight and polarity, leading to higher melting points compared to methyl-substituted analogs .
  • Methyl group (R6) : Reduces steric hindrance, slightly lowering the carbonyl IR stretching frequency (1741 cm⁻¹ vs. 1755 cm⁻¹ for halogenated analogs) .
  • Acetyl group (R4) : Electron-withdrawing nature decreases thermal stability, as seen in lower melting points .

Regioselectivity in Formylation Reactions

The choice of formylation method (Vilsmeier-Haack vs. Rieche) and substituent electronic effects dictate regioselectivity:

Compound Name Formylation Method Major Product (Position) Yield (%) Reference
Methyl 4-benzyl-... (target) Vilsmeier-Haack 7-formyl High
Ethyl 4-benzyl-... (7a, 7c) Rieche 6-formyl (predominant) 79–85
Ethyl 4-acetyl-6-formyl-... (11a) Rieche 6-formyl 79
Ethyl 4-acetyl-8-formyl-... (12d) Rieche 8-formyl 37

Mechanistic Insights :

  • Vilsmeier-Haack : Preferentially formylates position 7 in N-benzyl derivatives due to Lewis acid (AlCl₃) complexation with the nitrogen atom, directing electrophilic attack to the para position .
  • Rieche Method : Generates a mixture of 6- and 8-formylated products, with position 6 favored due to oxygen atom-mediated stabilization of intermediates .
  • Acetyl vs. Benzyl (R4) : Acetyl groups (electron-withdrawing) reduce nitrogen’s Lewis basicity, shifting formylation to position 8 in some cases .

Biological Activity

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with potential biological activities that have garnered attention in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzene ring fused with an oxazine ring, along with a carboxylate ester group. This combination of functional groups contributes to its diverse reactivity and biological properties. The compound's molecular formula is C17H17NO3C_{17}H_{17}NO_3 and it has a molecular weight of approximately 283.33 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The benzoxazine ring can modulate enzyme activities by acting as an inhibitor or substrate.
  • Receptor Binding : The compound has shown potential in binding to serotonin receptors, particularly the 5HT3 receptor, which is linked to various physiological processes including pain perception and nausea .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus200.5 µg/mL
Escherichia coli181.0 µg/mL
Candida albicans210.25 µg/mL

The compound demonstrated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Notably, the compound's ability to inhibit the growth of breast cancer cells has been highlighted in recent research .

Case Studies

  • Serotonin Receptor Antagonism : A study evaluated derivatives of benzoxazine compounds for their ability to antagonize the 5HT3 receptor. Methyl 4-benzyl derivative exhibited comparable affinity to established antagonists, suggesting its potential use in treating conditions like anxiety and nausea .
  • Antimicrobial Efficacy : In a comparative study of various benzoxazine derivatives, methyl 4-benzyl showed superior activity against Candida albicans, outperforming other tested compounds in terms of both MIC and inhibition zone diameter .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateLacks benzyl group; lower reactivityLimited antimicrobial activity
Benzyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateRetains benzyl group; enhanced binding affinityModerate anticancer properties

The presence of both the benzyl and carboxylate ester groups in methyl 4-benzyl enhances its versatility and effectiveness compared to its analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves palladium-catalyzed hydrogenation of nitro precursors followed by cyclization. For example, ethyl 4-benzyl derivatives are synthesized via reductive cyclization using Pd/C in methanol under inert atmospheres, yielding ~69% after purification by flash chromatography (hexane/ethyl acetate) . Alternative methods include Lewis acid-catalyzed ring-opening of aziridines with halophenols, followed by Cu(I)-mediated C-N cyclization .
  • Optimization : Temperature control (e.g., 0°C for BBr3-mediated demethylation in dichloromethane) and catalyst selection (e.g., Pd vs. Cu) critically affect regioselectivity and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • IR Spectroscopy : Identifies carbonyl stretches (e.g., 1741 cm⁻¹ for ester groups) .
  • NMR : ¹H/¹³C NMR resolves benzyl substituents and dihydrobenzoxazine ring conformation.
  • X-ray Crystallography : Used for absolute configuration determination, as seen in related benzoxazine derivatives (e.g., CCDC 2032776) .
    • Data Interpretation : Cross-validation with elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) ensures purity .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but poorly in water. Stability tests recommend storage at –20°C under argon to prevent ester hydrolysis .
  • Degradation Studies : Accelerated stability testing via HPLC under varying pH/temperature identifies degradation products (e.g., free carboxylic acids under basic conditions) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or dihydrobenzoxazine ring) impact biological activity?

  • Case Study : In anti-proliferative assays, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines with electron-withdrawing groups (e.g., –NO₂) showed IC₅₀ values <10 µM against cancer cell lines, while benzyl-substituted analogs exhibited reduced activity .
  • Mechanistic Insight : Demethylation of methoxy groups using BBr3 enhances hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Conflict : Yields for similar compounds vary from 50% (Cu-catalyzed methods) to 69% (Pd/C routes) due to differences in cyclization efficiency .
  • Resolution : Comparative studies suggest optimizing catalyst loading (e.g., 10% Pd/C vs. 5% Cu(I)) and reaction time (16–24 h) improves reproducibility .

Q. What computational methods are used to predict reactivity or binding modes of this compound?

  • DFT Calculations : Lattice energy calculations and hydrogen-bonding networks (e.g., for acyl hydrazide derivatives) guide crystallographic predictions .
  • Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) identifies key interactions between the ester group and active-site residues .

Q. How can regioselective functionalization be achieved at the 2-carboxylate or 4-benzyl positions?

  • Strategies :

  • Electrophilic Aromatic Substitution : Directed by electron-rich benzoxazine rings, enabling bromination at the 6-position .
  • Protection/Deprotection : Use of tert-butyl groups to shield reactive sites during multi-step syntheses .

Methodological Challenges and Solutions

Challenge Solution Reference
Low cyclization efficiencyUse of high-pressure H₂ (50 psi) with Pd/C to drive reductive amination
Side reactions during demethylationQuench BBr3 with saturated NaHCO3 to prevent over-dealkylation
Purification of polar intermediatesGradient flash chromatography (DCM/MeOH 95:5 to 90:10)

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